4-[[(4-Fluorophenyl)imino]methyl]-phenol
Overview
Description
Mechanism of Action
Pharmacokinetics
The compound has a predicted density of 1.13±0.1 g/cm3, a melting point of 179.0 to 183.0 °C, and a boiling point of 370.9±27.0 °C . It is slightly soluble in DMSO and methanol . These properties could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. For instance, the compound should be stored in a dry, well-ventilated place away from fire and flammable materials . The compound may irritate the skin, eyes, and respiratory system, so appropriate protective equipment should be worn when handling it .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[[(4-Fluorophenyl)imino]methyl]-phenol can be synthesized through the condensation reaction of 4-hydroxybenzaldehyde and 4-fluoroaniline . The reaction typically involves mixing the reactants in a suitable solvent, such as methanol or DMSO, and heating the mixture to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[[(4-Fluorophenyl)imino]methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
4-[[(4-Fluorophenyl)imino]methyl]-phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Fluorophenyl)imino]methyl]-phenol
- 4-Hydroxybenzaldehyde
- 4-Fluoroaniline
Uniqueness
4-[[(4-Fluorophenyl)imino]methyl]-phenol is unique due to its specific combination of a phenolic group and a fluorinated imine bond, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJGDYPPLXJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419857 | |
Record name | 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-63-6, 942485-62-3, 1429520-29-5 | |
Record name | 4-[[(4-Fluorophenyl)imino]methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3382-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Hydroxy benzylidene) Fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[(E)-((4-Fluorophenyl)imino)methyl]phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ8EYH3XGE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-[(Z)-[(4-Fluorophenyl)imino]methyl]phenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA3ZMB9T4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Ezetimibe synthesis?
A1: this compound serves as a crucial starting material in the synthesis of Ezetimibe. [] It reacts with a benzyl halide to form a benzyl-protected intermediate, which subsequently undergoes a series of reactions to ultimately yield Ezetimibe.
Q2: Can you elaborate on the specific reaction involving this compound in the synthesis process described in the research?
A2: The research paper outlines a five-step synthesis of Ezetimibe. In the first step, this compound (referred to as M1) reacts with a benzyl halide in the presence of an alkali. [] This reaction leads to the formation of a benzyl-protected this compound, designated as "intermediate I" in the paper. This intermediate plays a vital role in the subsequent steps of the synthesis.
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